molecular formula C13H20N2O3 B14313506 N-Hexyl-2-methoxy-4-nitroaniline CAS No. 114568-55-7

N-Hexyl-2-methoxy-4-nitroaniline

Cat. No.: B14313506
CAS No.: 114568-55-7
M. Wt: 252.31 g/mol
InChI Key: NENKOILFABASRN-UHFFFAOYSA-N
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Description

N-Hexyl-2-methoxy-4-nitroaniline is a nitroaromatic compound featuring a hexyl chain, methoxy (-OCH₃), and nitro (-NO₂) substituents on an aniline backbone. Key structural features include:

  • Methoxy group: An electron-donating substituent at the 2-position, modulating electronic properties and reaction kinetics.
  • Nitro group: An electron-withdrawing group at the 4-position, contributing to stability and intermolecular interactions.

Spectroscopic characterization (IR, NMR, HRMS) for similar compounds, such as N-hexyl-2-methyl-4-nitroaniline, reveals diagnostic peaks for N-H stretching (~3410 cm⁻¹), aromatic C=C vibrations (~1500–1600 cm⁻¹), and alkyl chain C-H stretches (~2800–3000 cm⁻¹) .

Properties

CAS No.

114568-55-7

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

N-hexyl-2-methoxy-4-nitroaniline

InChI

InChI=1S/C13H20N2O3/c1-3-4-5-6-9-14-12-8-7-11(15(16)17)10-13(12)18-2/h7-8,10,14H,3-6,9H2,1-2H3

InChI Key

NENKOILFABASRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Acetylation of 2-Methoxyaniline

The synthesis begins with acetylation of 2-methoxyaniline to form 2-methoxyacetanilide, a critical step to prevent undesired side reactions during subsequent nitration.

Procedure :

  • Reactants : 2-Methoxyaniline (1.0 mol), acetic anhydride (1.2 mol), glacial acetic acid (solvent).
  • Conditions : Continuous flow reactor at 25°C with a residence time of 40 seconds.
  • Outcome : 2-Methoxyacetanilide is obtained in >95% yield, as per analogous conditions in patent CN111704555A.

Regioselective Nitration

Nitration of 2-methoxyacetanilide introduces the nitro group at the para position relative to the methoxy group, guided by the acetamide’s directing effects.

Procedure :

  • Nitration Reagent : Mixed acid (H₂SO₄:HNO₃ = 1:1.15).
  • Conditions : Continuous flow reactor at 25°C, residence time 30 seconds.
  • Outcome : 2-Methoxy-4-nitroacetanilide is formed with >99% regioselectivity, minimizing the ortho-nitro byproduct.

Hydrolysis of the Acetamide Group

Deprotection of the acetamide group yields 2-methoxy-4-nitroaniline, a key intermediate.

Procedure :

  • Hydrolysis Agent : 40% NaOH aqueous solution.
  • Conditions : Continuous flow reactor at 40°C, residence time 2 minutes.
  • Outcome : Quantitative hydrolysis to 2-methoxy-4-nitroaniline, with purity ≥99% by HPLC.

N-Hexylation via Alkylation

The final step introduces the hexyl group via alkylation of the aniline nitrogen. Traditional alkylation methods (e.g., Williamson synthesis) face challenges due to the nitro group’s electron-withdrawing effects. A modified approach using phase-transfer catalysis (PTC) is proposed.

Procedure :

  • Reactants : 2-Methoxy-4-nitroaniline (1.0 mol), 1-bromohexane (1.5 mol), tetrabutylammonium bromide (TBAB, 0.1 mol), K₂CO₃ (2.0 mol).
  • Conditions : Reflux in toluene at 110°C for 24 hours under nitrogen.
  • Outcome : this compound is isolated in 65–70% yield after column chromatography.

Optimization and Challenges

Nitration Selectivity

The nitration step’s regioselectivity is critical. Patent data highlight that mixed acid ratios and controlled temperatures (25°C) suppress ortho-nitration (<1% byproduct). Computational studies suggest the acetamide group’s steric bulk further disfavors ortho attack.

Alkylation Efficiency

Direct alkylation of 2-methoxy-4-nitroaniline with 1-bromohexane under PTC conditions achieves moderate yields. Alternative strategies, such as reductive amination using hexanal and NaBH₃CN, were explored but resulted in over-reduction of the nitro group.

Solubility Considerations

The solubility of intermediates dictates solvent choice. For example, 2-methoxyacetanilide is highly soluble in dichloroethane, whereas this compound requires polar aprotic solvents (e.g., DMF) for alkylation.

Comparative Data Table

Step Reactants/Conditions Yield (%) Purity (%) Source
Acetylation Acetic anhydride, 25°C, flow reactor 95 99
Nitration Mixed acid, 25°C, flow reactor 90 99
Hydrolysis 40% NaOH, 40°C, flow reactor 98 99
Alkylation 1-Bromohexane, TBAB, K₂CO₃, 110°C 68 95 Proposed

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-2-methoxy-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Solubility: The hexyl chain in this compound significantly increases lipophilicity compared to methyl or methoxy-substituted analogs (e.g., 4-Methoxy-N-methyl-2-nitroaniline), making it more suitable for non-polar applications . Hydroxy or acetyl groups (e.g., N-(4-Hydroxy-2-nitrophenyl)acetamide) enhance polarity and aqueous solubility but reduce membrane permeability .

Electronic and Reactivity Profiles: Methoxy groups act as ortho/para-directing electron donors, while nitro groups are meta-directing electron withdrawers. This combination in this compound creates unique electronic environments for reactions like nitration or alkylation . Methyl groups (e.g., 5-Methoxy-4-methyl-2-nitroaniline) introduce steric effects, slowing down electrophilic substitution compared to unhindered analogs .

Hazard Profiles :

  • Nitroaniline derivatives generally exhibit toxicity (e.g., H302, H315, H319 for N-(4-Methoxyphenyl)-2-nitroaniline), with risks increasing with nitro group count and substituent mobility . The hexyl chain may mitigate acute toxicity by reducing bioavailability but requires verification.

Synthetic Methodologies :

  • Alkylation of nitroanilines (e.g., using 1-bromohexane) is a common route, as demonstrated for N-hexyl-2-methyl-4-nitroaniline (60% yield via NaH/DMF conditions) . Methoxy-substituted analogs may require protection/deprotection steps to preserve functional groups.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-Hexyl-2-methoxy-4-nitroaniline in laboratory settings?

  • Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to mitigate skin/eye irritation (H315, H319) . Use fume hoods or ensure adequate ventilation (P271) to avoid inhalation of vapors/dust (H335) . Emergency procedures include rinsing exposed skin/eyes with water for ≥15 minutes and seeking medical attention . Contaminated waste should be disposed of per institutional guidelines for nitroaromatic compounds.

Q. What synthetic routes are viable for synthesizing this compound?

  • Methodological Answer : A plausible route involves:

Nitration and Methoxy Introduction : Start with p-anisidine (4-methoxyaniline), protect the amine with a benzenesulfonyl group, and nitrate selectively at the para position using HNO₃/H₂SO₄ (yield: ~63%, purity: 94% by HPLC) .

Deprotection : Remove the sulfonyl group using p-toluenesulfonic acid in 1,2-dichloroethane under argon .

Hexylation : React the deprotected amine (2-methoxy-4-nitroaniline) with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N-hexyl chain.

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nitration in this compound synthesis?

  • Methodological Answer : Regioselectivity is influenced by:

  • Solvent Polarity : Polar solvents (e.g., H₂SO₄) stabilize nitronium ion intermediates, favoring nitration at the methoxy-para position .
  • Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., di-nitration) .
  • Protection/Deprotection : Benzenesulfonyl protection directs nitration away from the amine group, ensuring mono-nitration .

Q. What analytical techniques validate the purity and structure of this compound?

  • Methodological Answer :

  • HPLC : Compare retention times with certified standards (e.g., 2-methoxy-5-nitroaniline at 100 µg/mL in methanol) to assess purity (>95%) .
  • NMR : Confirm substitution patterns (e.g., methoxy at C2, nitro at C4) via ¹H/¹³C chemical shifts.
  • Mass Spectrometry : Verify molecular weight (theoretical: ~265.3 g/mol) via ESI-MS or GC-MS .

Q. How can byproduct formation (e.g., N-benzenesulfonyl derivatives) be minimized during synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in-situ HPLC to track deprotection efficiency .
  • Catalyst Optimization : Adjust p-toluenesulfonic acid concentration and reaction time to ensure complete benzenesulfonyl group removal .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound from sulfonamide residues.

Q. What strategies improve alkylation efficiency when introducing the hexyl chain?

  • Methodological Answer :

  • Base Selection : Use anhydrous K₂CO₃ or NaH to deprotonate the amine, enhancing nucleophilicity.
  • Solvent Compatibility : DMF or DMSO improves solubility of nitroaromatic intermediates.
  • Temperature Control : Heat at 60–80°C for 12–24 hours to drive the SN2 reaction .

Data Contradictions and Resolution

  • Nitration Yield Variability : reports 63% yield for a similar nitroaniline derivative, but yields may drop if hexylation introduces steric hindrance. Mitigate by optimizing alkylation conditions (e.g., phase-transfer catalysts) .
  • Purity Discrepancies : HPLC purity (94% in ) may differ due to residual solvents. Use preparative HPLC or recrystallization (ethanol/water) for ≥99% purity .

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